Studies suggest that bromanil possesses antimicrobial properties, meaning it may be effective against certain bacteria and fungi. Research has shown that bromanil can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, studies have demonstrated antifungal activity against Candida albicans []. However, further research is needed to determine the efficacy and safety of bromanil as a potential antimicrobial agent.
Bromanil does not have a naturally occurring origin and is synthesized in laboratories. Its significance lies in its unique chemical properties, making it a valuable research tool in organic chemistry and material science [].
Bromanil possesses a cyclic structure with six carbon atoms and four bromine atoms attached to the ring. Two carbonyl groups (C=O) are located at opposite ends of the ring (1,4 positions). This structure classifies Bromanil as a quinone, a type of organic compound known for its electron-withdrawing properties [].
The presence of four bromine atoms significantly impacts the molecule's properties. Bromine is a bulky and electron-withdrawing atom. These bulky groups create steric hindrance, affecting how Bromanil interacts with other molecules []. Additionally, the electron-withdrawing nature of bromine reduces the electron density around the quinone ring, making it more susceptible to nucleophilic attacks [].
Bromanil exhibits notable biological activities:
Bromanil has diverse applications:
Research has focused on the interaction of bromanil with various biological molecules and other chemical species:
Bromanil shares structural characteristics with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Chloranil | C₆Cl₄O₂ | Less brominated; used similarly as a fungicide. |
Iodanil | C₆I₄O₂ | Contains iodine; different reactivity profile. |
Tetrabromobenzoquinone | C₆Br₄O₂ | Similar structure; may differ in reactivity. |
Bromanil stands out due to its specific tetrabromo substitution pattern which enhances its electrophilic character compared to chloranil and iodanil.
Bromanil serves as a critical electrophilic partner in condensation reactions with indoles, enabling the synthesis of bis-indolylquinones. The reaction typically proceeds via a base-promoted mechanism, where cesium carbonate facilitates the nucleophilic attack of indole on bromanil. For example, treatment of bromanil with 2-isoprenylindole in acetonitrile yields a 1:1 mixture of dibromo regioisomers (7 and 8), which hydrolyze to tetrahydro Asterriquinone E (2) (IC50 = 1.2 μM against Grb2 adapter protein binding).
Steric hindrance from substituents on indoles (e.g., 2-isoprenyl or 7-prenyl groups) dictates regioselectivity. Bulky groups at the indole’s C2 position suppress bis-addition, allowing sequential mono- and di-substitution. This strategy was pivotal in synthesizing demethylasterriquinone B1, an insulin mimetic, where steric control ensured exclusive para-substitution.
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
2-Isoprenylindole | Cs2CO3, CH3CN, rt | Tetrahydro Asterriquinone E | 65–70 |
7-Prenylindole | Acetic acid, 40°C | Demethylasterriquinone B1 | 55 |
Acid catalysis enhances regiochemical precision in unsymmetrical bis-indolylquinone synthesis. For instance, acetic acid promotes the addition of 2-isoprenylindole to 3-bromo-2,5-dichlorobenzoquinone, overcoming limitations of mineral acids. The bromine substituent directs indole addition to the para position, while chloride groups facilitate hydrolysis to hydroxyquinones.
This method was extended to Stille couplings, where bromanil derivatives coupled with (7-prenylindol-3-yl)tin reagents to afford demethylasterriquinone B1 precursors. The dihaloquinone intermediates were subsequently hydrolyzed to bioactive dihydroxyquinones.
Bromanil participates in conjugate additions and cross-couplings. InBr3-catalyzed Michael additions of indoles to p-benzoquinones yield 3-indolylquinones under mild conditions. The reaction proceeds via electrophilic activation of bromanil, followed by indole attack at the quinone’s β-position.
Substituents on bromanil and indoles profoundly influence reaction outcomes:
Quinone | Indole Substituent | Major Product | Regioselectivity (para:meta) |
---|---|---|---|
Bromanil | 2-Isoprenyl | Tetrahydro Asterriquinone E | 1:1 |
3-Bromo-2,5-dichlorobenzoquinone | 7-Prenyl | Demethylasterriquinone B1 | >9:1 |
Bromanil serves as a strong electron acceptor in CT complexes due to its high electron affinity (EA = 2.44 ± 0.2 eV) [4] [5]. Its ability to form stable charge-transfer complexes with electron-rich donors like tetrathiafulvalene (TTF) is well-documented. In 1:1 TTF-bromanil (TTF-BA) complexes, mixed stacks of donor (TTF) and acceptor (BA) molecules dominate, enabling partial charge transfer (CT) between the π-conjugated systems. High-resolution X-ray diffraction studies reveal that the CT process induces subtle structural distortions, including dimerization of donor-acceptor pairs below 53 K, which stabilizes a nonmagnetic ground state [1].
Key Findings from TTF-BA Systems
Donor-Acceptor Pair | Electron Affinity (eV) | Charge Transfer (e) | Structural Feature |
---|---|---|---|
TTF-BA (1:1) | 2.44 (BA) | Partial (~0.2) | Mixed stacks |
TTF-BA (2:1) | 2.44 (BA) | 0.2 per pair | Sandwich trimers |
TCNB-2-BrCZ | N/A | N/A | π-π stacking |
The CT process in TTF-BA complexes involves direct π-π interactions between the donor’s sulfur-rich dithiolylidene groups and the acceptor’s carbonyl groups. This interaction is modulated by intermolecular van der Waals forces and halogen bonding, which influence the stacking geometry. In 2:1 complexes, the formation of TTF-BA-TTF sandwich trimers maximizes intermolecular contact, enhancing stability [2] [3].
The crystallization of bromanil with TTF derivatives often yields supramolecular architectures that balance electronic and steric factors. In 2:1 TTF-bromanil complexes, X-ray crystallography reveals a trimeric arrangement where two TTF molecules flank a central bromanil molecule, forming a planar sandwich structure [2] [3]. This assembly is stabilized by:
Structural Features of Trimeric Complexes
Bromanil’s participation in CT complexes often leads to fluorescence quenching due to energy transfer from the excited donor to the acceptor. In TTF-BA systems, the quenching mechanism involves:
Key Observations
Comparative Fluorescence Behavior
System | Emission Wavelength (nm) | Quenching Mechanism |
---|---|---|
TTF-BA (1:1) | N/A | Nonradiative CT |
TCNB-2-BrCZ | 604–614 (red shift) | Enhanced CT via N-atom |
TCNB-2-BrFR | 529 (blue shift) | Reduced CT due to Br |
Bromanil’s CT complexes exhibit distinct temperature-dependent behaviors, particularly in 1:1 TTF-BA systems. Below 53 K, a phase transition occurs, characterized by:
Contrasting Thermal Stability
Complex Type | Phase Transition (K) | Structural Change | Charge Transfer |
---|---|---|---|
TTF-BA (1:1) | 53 K | Dimerization | Unchanged |
TTF-BA (2:1) | None (25–300 K) | Stable trimers | 0.2 e/pair |
Implications for Material Design
Irritant